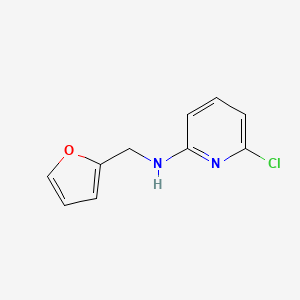

6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine

描述

6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 6-position and a furan-2-ylmethyl group at the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridin-2-amine and furan-2-carbaldehyde.

Reaction: The furan-2-carbaldehyde is reacted with 6-chloropyridin-2-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety would be implemented, including the use of continuous flow reactors and automated purification systems.

化学反应分析

Types of Reactions

6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The furan ring can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products with various substituents replacing the chloro group.

Oxidation: Products with oxidized furan rings.

Reduction: Products with reduced furan rings.

科学研究应用

6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biological Studies: Studied for its potential biological activities, including antimicrobial and anticancer properties.

作用机制

The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the target molecules involved.

相似化合物的比较

Similar Compounds

- 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine

- 6-chloro-N-(furan-2-ylmethyl)pyridin-4-amine

- 6-chloro-N-(furan-2-ylmethyl)pyridin-5-amine

Uniqueness

6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The position of the chloro group and the furan-2-ylmethyl group can significantly influence the compound’s reactivity and interaction with biological targets.

生物活性

6-Chloro-N-(furan-2-ylmethyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-6-chloropyridine with furan derivatives. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study conducted by Nagashree et al. (2013) evaluated various derivatives for their antibacterial and antifungal activities against several pathogenic strains. The results indicated that compounds such as 3a, 3f, and 3h displayed potent antibacterial activity against:

| Pathogenic Strain | Activity Level |

|---|---|

| Bacillus subtilis (MTCC 121) | Moderate to Good |

| Staphylococcus aureus (MTCC 7443) | Potent |

| Xanthomonas campestris (MTCC 7908) | Moderate |

| Escherichia coli (MTCC 7410) | Moderate |

| Fusarium oxysporum (MTCC 2480) | Moderate |

These compounds demonstrated good to moderate antimicrobial activity, suggesting their potential as therapeutic agents against microbial infections .

Anticancer Activity

In addition to antimicrobial properties, some studies have explored the anticancer potential of pyridine derivatives. For instance, certain analogues have shown promising cytotoxic activity against various cancer cell lines. The structure-activity relationship indicates that modifications at the pyridine ring can significantly enhance potency against cancer cells. Compounds with specific substituents have exhibited IC50 values in the nanomolar range, indicating strong anticancer efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups (EDGs) on the aromatic ring generally enhances biological activity, while electron-withdrawing groups (EWGs) tend to decrease it.

- Positioning of Functional Groups : The position of substituents on the pyridine ring can affect receptor binding and overall potency.

- Furan Ring Contribution : The furan moiety contributes to the compound's interaction with biological targets, potentially enhancing its selectivity and efficacy.

Case Studies

Several case studies highlight the effectiveness of derivatives based on this compound:

- Antibacterial Efficacy : A study demonstrated that specific derivatives showed a significant reduction in bacterial growth in vitro, suggesting their potential for development into new antibiotic agents.

- Anticancer Screening : In vitro assays against various cancer cell lines revealed that certain derivatives induced apoptosis in a dose-dependent manner, indicating their mechanism of action may involve programmed cell death pathways .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine, and how do reaction conditions influence yield?

A Buchwald-Hartwig amination or Ullmann-type coupling is typically employed for introducing the furan-2-ylmethylamine group to the pyridine core. For example:

- Use Pd(OAc)₂ (0.25–0.30 mmol) with Xantphos (0.30–0.36 mmol) as a ligand in toluene or dioxane under inert conditions.

- Microwave-assisted synthesis (e.g., 180°C for 30 minutes) can enhance reaction efficiency and yield compared to traditional heating .

- Base selection (e.g., t-BuONa vs. K₂CO₃) significantly impacts regioselectivity and byproduct formation. Post-reaction purification via column chromatography (e.g., PE:EtOAc = 4:3) or recrystallization is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : Analyze characteristic peaks for the pyridine ring (e.g., δ 6.6–7.6 ppm for aromatic protons) and furan methylene group (δ ~4.5 ppm). Compare with analogous compounds like 6-chloro-N-(4-chlorophenyl)pyridin-2-amine .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–Cl = ~1.73 Å, C–N = ~1.34 Å) to confirm regiochemistry and planarity .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS [M+H]+ calculated for C₁₀H₁₀ClN₂O: 213.0429) .

Q. How can researchers preliminarily assess the biological activity of this compound?

- Screen for enzyme inhibition (e.g., monoamine oxidase A/B) using fluorometric assays, as seen in studies of structurally similar N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine .

- Evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, HT29) via MTT assays, referencing protocols for pyridopyrimidine derivatives .

Advanced Research Questions

Q. What factors contribute to inconsistent yields in Pd-catalyzed amination reactions for this compound?

- Substituent Effects : Electron-withdrawing groups (e.g., Cl on pyridine) reduce nucleophilicity, requiring optimized catalyst loading. For example, 4-fluoroaniline yields 22% vs. 74% for 4-chloroaniline in analogous reactions due to electronic and steric differences .

- Ligand Choice : Bulky ligands like Xantphos improve stability of Pd intermediates but may hinder substrate accessibility. Compare with BINAP in microwave-assisted reactions .

- Temperature Control : Thermal decomposition of Pd catalysts at >180°C can lead to reduced yields. Pre-purification of reagents (e.g., anhydrous solvents) minimizes side reactions .

Q. How can contradictions in reported biological activity (e.g., MAO inhibition vs. no effect) be resolved?

- Dose-Response Studies : Perform IC₅₀ determinations across a broad concentration range (1 nM–100 µM) to identify non-linear effects .

- Off-Target Profiling : Use kinase or GPCR panels to rule out nonspecific binding.

- Metabolite Analysis : Assess stability in assay buffers (e.g., via LC-MS) to confirm the intact compound is responsible for observed activity .

Q. What computational strategies predict reactivity and regioselectivity in derivatizing this compound?

- DFT Calculations : Model transition states for electrophilic substitution at pyridine C-4 vs. C-5 positions. Charge density maps (e.g., MEP surfaces) highlight nucleophilic sites .

- Molecular Docking : Simulate binding to target enzymes (e.g., MAO B) to prioritize substituents for synthesis. Compare with co-crystallized inhibitors from PDB databases .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Furan Modifications : Replace the furan ring with thiophene or pyrrole to assess π-stacking interactions.

- Pyridine Substitutions : Introduce methyl or methoxy groups at C-3/C-5 to modulate electron density and steric bulk .

- Amine Alkylation : Compare N-methyl vs. N-ethyl derivatives to optimize lipophilicity (logP) and blood-brain barrier penetration .

属性

IUPAC Name |

6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-9-4-1-5-10(13-9)12-7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDLXJVOVJWCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-17-5 | |

| Record name | 6-Chloro-N-(2-furanylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。